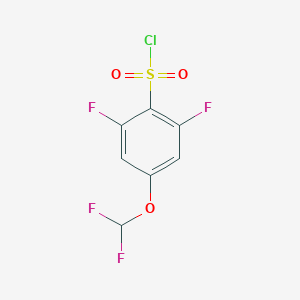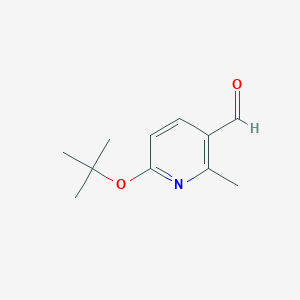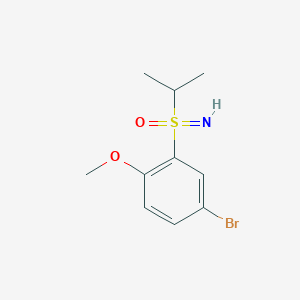![molecular formula C10H10N2O3 B6602010 methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate CAS No. 2092018-25-0](/img/structure/B6602010.png)
methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate, commonly referred to as MAMFPC, is a novel compound that has been studied for its potential applications in a number of fields, including scientific research, drug discovery, and biochemistry. It is a small molecule that has been found to have a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. MAMFPC has been found to be particularly effective in controlling the expression of certain genes, and it has been used to study the molecular basis of various diseases.
科学的研究の応用
MAMFPC has been used in a number of scientific research applications, including gene expression studies and drug discovery. It has been used to study the molecular basis of various diseases, including cancer, diabetes, and Alzheimer’s disease. It has also been used to study the effects of drugs on gene expression, as well as the effects of gene expression on drug efficacy. In addition, it has been used to study the effects of environmental factors on gene expression.
作用機序
MAMFPC has been found to act as an inhibitor of certain enzymes, such as protein kinases and histone deacetylases. It has also been found to interact with certain transcription factors, such as NF-κB, and to modulate the expression of certain genes. In addition, it has been found to interact with certain hormones, such as estradiol, and to modulate the expression of certain genes.
Biochemical and Physiological Effects
MAMFPC has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been found to have an effect on the expression of certain genes, as well as on the expression of certain hormones. In addition, it has been found to have an effect on the metabolism of certain drugs, as well as on the metabolism of certain nutrients.
実験室実験の利点と制限
MAMFPC has several advantages for use in laboratory experiments. It is a small molecule, which makes it easy to handle and store. It is also relatively inexpensive, and it is relatively stable in a variety of conditions. However, there are also some limitations to its use in laboratory experiments. It is not soluble in water, and it is not stable in the presence of certain chemicals, such as acids and bases.
将来の方向性
MAMFPC has a wide range of potential applications, and there are a number of future directions for research related to this compound. These include further research into its mechanism of action, its effects on gene expression and hormone levels, its effects on drug metabolism, and its potential use in drug discovery. In addition, further research into its anti-inflammatory, anti-cancer, and anti-bacterial properties could lead to the development of new treatments for a variety of diseases. Finally, further research into its potential use as a diagnostic tool could lead to the development of new and improved diagnostic tests.
合成法
MAMFPC can be synthesized using a variety of methods. The most common method involves the reaction of an amine and a carboxylic acid in the presence of a catalyst. The reaction is typically carried out at a temperature of 40-50°C, and the product can be isolated by extraction with a suitable solvent. Other methods of synthesis have also been reported, including the reaction of an amine and a carboxylic acid with a diazonium salt, the reaction of an amine and a carboxylic acid with a Grignard reagent, and the reaction of an amine and a carboxylic acid with an organometallic reagent.
特性
IUPAC Name |
methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-5-3-4-6-7(11)8(10(13)14-2)15-9(6)12-5/h3-4H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFGETMDMOBUDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=C(O2)C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![ethyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B6601979.png)
![methyl 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B6601983.png)



![tert-butyl 6-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B6602018.png)